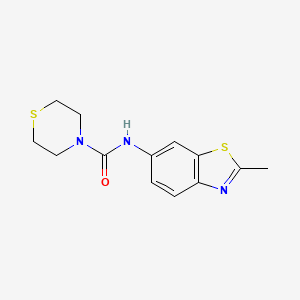

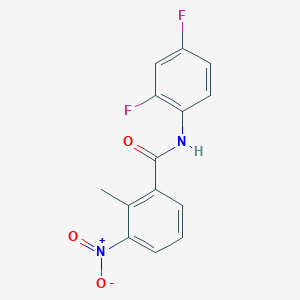

![molecular formula C16H13FN2O2S B5812509 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5812509.png)

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene expression. ACY-1215 has been shown to selectively inhibit HDAC6, a class IIb HDAC that is involved in the regulation of protein degradation, cell migration, and immune response.

Mécanisme D'action

The selective inhibition of HDAC6 by N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide leads to the accumulation of acetylated alpha-tubulin, a cytoskeletal protein that is involved in cell migration and intracellular transport. The accumulation of acetylated alpha-tubulin leads to the disruption of the microtubule network and the inhibition of cell migration and invasion (Hideshima et al., 2016). In addition, HDAC6 inhibition by this compound leads to the activation of the heat shock response pathway, which is involved in protein quality control and stress response (Kovacs et al., 2014).

Biochemical and Physiological Effects

In addition to its effects on cell migration and stress response, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, possibly through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes (Hideshima et al., 2016). This compound has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in animal models of neuroinflammation, possibly through the inhibition of NF-kappaB signaling (Bali et al., 2016; Zhang et al., 2018).

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide is its selectivity for HDAC6, which allows for more specific targeting of the HDAC pathway compared to non-selective HDAC inhibitors. Another advantage is its oral bioavailability, which allows for convenient administration in animal models and clinical trials. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings (Kovacs et al., 2014).

Orientations Futures

There are several potential future directions for the research and development of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide. One direction is the exploration of its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Another direction is the investigation of its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of more potent and selective HDAC6 inhibitors based on the structure of this compound may lead to improved therapeutic efficacy and reduced side effects (Kovacs et al., 2014).

In conclusion, this compound is a promising small molecule inhibitor of HDAC6 with potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. Its selective inhibition of HDAC6 leads to a variety of biochemical and physiological effects, including the inhibition of cell migration, induction of apoptosis, and reduction of inflammation. While there are some limitations to its use, there are also several potential future directions for its research and development.

Méthodes De Synthèse

The synthesis of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide involves the reaction of 4-acetylaniline with carbon disulfide, followed by the reaction with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified by chromatography and recrystallization. The synthesis method has been described in detail in a patent application by Acetylon Pharmaceuticals, the company that developed this compound (US20120071443A1).

Applications De Recherche Scientifique

N-{[(4-acetylphenyl)amino]carbonothioyl}-2-fluorobenzamide has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune disorders. In preclinical studies, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in multiple myeloma and lymphoma cell lines (Hideshima et al., 2016). This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and multiple sclerosis (Bali et al., 2016; Zhang et al., 2018). In addition, this compound has been studied for its potential to enhance the efficacy of immune checkpoint inhibitors in cancer immunotherapy (Wang et al., 2018).

Propriétés

IUPAC Name |

N-[(4-acetylphenyl)carbamothioyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-10(20)11-6-8-12(9-7-11)18-16(22)19-15(21)13-4-2-3-5-14(13)17/h2-9H,1H3,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCLYAYPZAXMMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-fluorophenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5812428.png)

![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)

![4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5812451.png)

![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)

![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)

![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)

![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)

![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)